Remifentanil Acid (trifluoroacetate salt)
Remifentanil Acid (trifluoroacetate salt)
Remifentanil acid (trifluoroacetate salt) is an analytical reference standard categorized as an opioid. It is a known active metabolite of remifentanil. This product is intended for research and forensic applications.
Remifentanil acid (trifluoroacetate salt) is an analytical reference standard categorized as a synthetic opioid. Remifentanil acid is a much less potent µ-opioid receptor agonist than remifentanil ( EC50s = 4,515 and 0.97 ng/ml, respectively, for delta EEG activity in dogs). This product is intended for research and forensic applications.
Remifentanil acid (trifluoroacetate salt) is an analytical reference standard categorized as a synthetic opioid. Remifentanil acid is a much less potent µ-opioid receptor agonist than remifentanil ( EC50s = 4,515 and 0.97 ng/ml, respectively, for delta EEG activity in dogs). This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
132875-69-5
VCID:
VC21227343
InChI:
InChI=1S/C19H26N2O5.C2HF3O2/c1-3-16(22)21(15-7-5-4-6-8-15)19(18(25)26-2)10-13-20(14-11-19)12-9-17(23)24;3-2(4,5)1(6)7/h4-8H,3,9-14H2,1-2H3,(H,23,24);(H,6,7)
SMILES:
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC.C(=O)(C(F)(F)F)O
Molecular Formula:
C21H27F3N2O7
Molecular Weight:
476.4 g/mol
Remifentanil Acid (trifluoroacetate salt)
CAS No.: 132875-69-5
Cat. No.: VC21227343
Molecular Formula: C21H27F3N2O7
Molecular Weight: 476.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Remifentanil acid (trifluoroacetate salt) is an analytical reference standard categorized as an opioid. It is a known active metabolite of remifentanil. This product is intended for research and forensic applications. Remifentanil acid (trifluoroacetate salt) is an analytical reference standard categorized as a synthetic opioid. Remifentanil acid is a much less potent µ-opioid receptor agonist than remifentanil ( EC50s = 4,515 and 0.97 ng/ml, respectively, for delta EEG activity in dogs). This product is intended for research and forensic applications. |
|---|---|
| CAS No. | 132875-69-5 |
| Molecular Formula | C21H27F3N2O7 |
| Molecular Weight | 476.4 g/mol |
| IUPAC Name | 3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C19H26N2O5.C2HF3O2/c1-3-16(22)21(15-7-5-4-6-8-15)19(18(25)26-2)10-13-20(14-11-19)12-9-17(23)24;3-2(4,5)1(6)7/h4-8H,3,9-14H2,1-2H3,(H,23,24);(H,6,7) |
| Standard InChI Key | LHGSJFFYXQAJAB-UHFFFAOYSA-N |
| Isomeric SMILES | CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC.C(=O)(C(F)(F)F)O |
| SMILES | CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC.C(=O)(C(F)(F)F)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator